molecular formula C3H9N2O2+ B1238721 (2S)-2,3-diammoniopropanoate

(2S)-2,3-diammoniopropanoate

Cat. No.: B1238721
M. Wt: 105.12 g/mol
InChI Key: PECYZEOJVXMISF-REOHCLBHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-ammonio-L-alanine(1+) is an alpha-amino-acid cation that is the conjugate acid of 3-amino-L-alanine. It is a conjugate acid of a 3-amino-L-alanine and a 3-amino-L-alanine zwitterion. It is a tautomer of a 3-ammonio-L-alanine.

Properties

Molecular Formula

C3H9N2O2+

Molecular Weight

105.12 g/mol

IUPAC Name

(2S)-2,3-bis(azaniumyl)propanoate

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1

InChI Key

PECYZEOJVXMISF-REOHCLBHSA-O

SMILES

C(C(C(=O)[O-])[NH3+])[NH3+]

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2,3-diammoniopropanoate
Reactant of Route 2
(2S)-2,3-diammoniopropanoate
Reactant of Route 3
(2S)-2,3-diammoniopropanoate
Reactant of Route 4
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Reactant of Route 5
(2S)-2,3-diammoniopropanoate

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